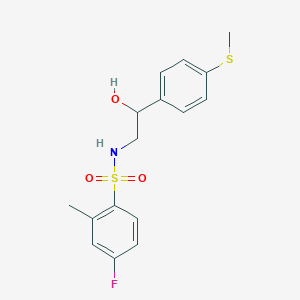

![molecular formula C18H23N5O B2689820 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097930-12-4](/img/structure/B2689820.png)

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

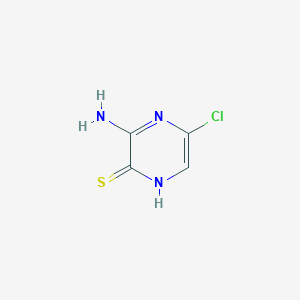

The compound “1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is a key component of many biologically important molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a pyrimidine ring. The spatial orientation of substituents on these rings can lead to different biological profiles of drug candidates .Applications De Recherche Scientifique

Conformational Studies and Complexation Behavior

One study explored the substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation, revealing insights into their conformational isomers and binding constants with cytosine, which could be relevant for understanding the interactions of 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea with nucleobases or similar structures (Chia-Hui Chien et al., 2004).

Herbicidal Activity

Research on substituted phenyltetrahydropyrimidinones, a class closely related to the compound , has shown significant herbicidal activity by inducing chlorosis through inhibition of carotenoid biosynthesis. This suggests potential agricultural applications for this compound, particularly in the development of new herbicides (P. Babczinski et al., 1995).

Supramolecular Chemistry

The dimerization of ureidopyrimidinones via quadruple hydrogen bonding has been documented, showcasing the ability of such compounds to form strong dimeric structures in solution. This property is crucial for the development of supramolecular assemblies, which could leverage this compound for creating novel materials or sensors (F. H. Beijer et al., 1998).

Anxiolytic Activity

A related compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, showed potent anxiolytic activity by acting as a highly selective metabotropic glutamate subtype 5 receptor antagonist. This implies that this compound could also possess CNS-related therapeutic potentials, warranting further investigation into its pharmacological profile (N. Cosford et al., 2003).

Anticancer Agents

The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been explored as anticancer agents, demonstrating significant antiproliferative effects against various cancer cell lines. This suggests a potential avenue for cancer therapy using compounds similar to this compound, especially as part of targeted drug design strategies (Jian Feng et al., 2020).

Propriétés

IUPAC Name |

1-(2-phenylethyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c24-18(21-12-9-15-6-2-1-3-7-15)22-14-16-8-4-13-23(16)17-19-10-5-11-20-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXFWNAJTMOEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)

![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)

![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)

![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2689748.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)

![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)